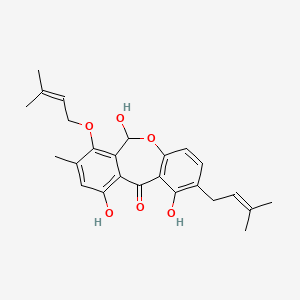
Edotreotide yttrium Y-90
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edotreotide yttrium Y-90 is a radiopharmaceutical compound used primarily in the treatment and diagnosis of certain types of cancer. It is a conjugate of the somatostatin analog edotreotide and the radioactive isotope yttrium-90. This compound is particularly effective in targeting and treating neuroendocrine tumors due to its ability to bind to somatostatin receptors, which are often overexpressed in these types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of edotreotide yttrium Y-90 involves the conjugation of edotreotide with the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), followed by radiolabeling with yttrium-90. The process typically includes the following steps:
Conjugation: Edotreotide is conjugated with DOTA under mild conditions to form the DOTA-edotreotide complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and radiolabeling processes under stringent quality control measures to ensure the safety and efficacy of the final product. The production process is carried out in specialized facilities equipped with the necessary infrastructure to handle radioactive materials .
Chemical Reactions Analysis
Types of Reactions: Edotreotide yttrium Y-90 primarily undergoes complexation reactions during its synthesis. The key reactions include:
Chelation: The formation of a stable complex between the DOTA-edotreotide and yttrium-90.
Substitution: The replacement of non-radioactive yttrium with radioactive yttrium-90 in the DOTA-edotreotide complex.
Common Reagents and Conditions:
Chelating Agent: DOTA
Buffer Solutions: Used to maintain optimal pH during radiolabeling
Temperature: Controlled to ensure high radiochemical purity
Major Products Formed: The major product formed is the radiolabeled compound this compound, which is used for therapeutic and diagnostic purposes .
Scientific Research Applications
Edotreotide yttrium Y-90 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying radiolabeling techniques and the stability of radiopharmaceuticals.
Biology: Employed in research on receptor-mediated endocytosis and the behavior of radiolabeled peptides in biological systems.
Medicine: Widely used in peptide receptor radionuclide therapy (PRRT) for the treatment of neuroendocrine tumors.
Mechanism of Action
Edotreotide yttrium Y-90 exerts its effects through the following mechanism:
Binding to Somatostatin Receptors: The edotreotide component of the compound binds to somatostatin receptors, which are overexpressed in neuroendocrine tumors.
Internalization: Upon binding, the receptor-ligand complex is internalized into the tumor cells.
Radiation-Induced Cell Death: The yttrium-90 component emits beta particles, which cause DNA damage and induce cell death in the tumor cells.
Similar Compounds:
Lutetium-177 Labeled Edotreotide (Lutetium-177 DOTA-TOC): Another radiopharmaceutical used in PRRT, with a similar mechanism of action but different radiation properties.
Indium-111 Labeled Edotreotide (Indium-111 DOTA-TOC): Used primarily for diagnostic imaging rather than therapy.
Uniqueness of this compound:
Higher Energy Beta Emission: Yttrium-90 emits higher energy beta particles compared to lutetium-177, making it more effective for treating larger tumors.
Shorter Half-Life: The shorter half-life of yttrium-90 allows for more rapid clearance from the body, reducing radiation exposure to healthy tissues.
properties
CAS RN |
322407-70-5 |
|---|---|
Molecular Formula |
C65H89N14O18S2Y |
Molecular Weight |
1508.5 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1 |
InChI Key |
DUSFGVAHRFYHFD-CEKOMBBOSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[90Y+3] |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3] |
synonyms |
((90)yttrium-DOTA)-TOC (90Y-DOTA(0),Tyr(3))octreotide (90Y-DTPA(0), Tyr(3))octreotide 90Y-DOTA-3-Tyr-octreotide 90Y-DOTATOC 90Y-octreotide, DOTA-Tyr(3)- 90Y-octreotide, DTPA(0)-Tyr(3)- 90Y-octreotide, DTPA(0)-tyrosyl(3)- 90Y-octroetide, DOTA-tyrosyl(3)- DOTATOC-90Y OctreoTher Y(III)-DOTATOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



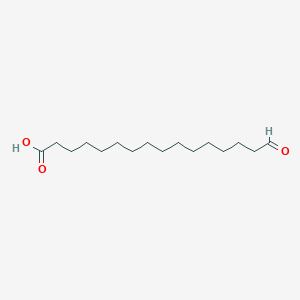
![6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1257288.png)


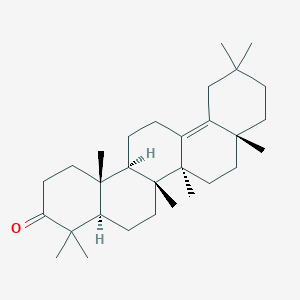
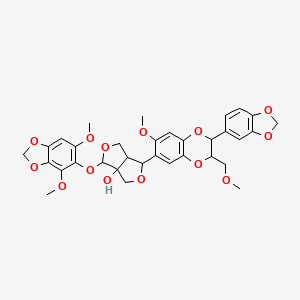
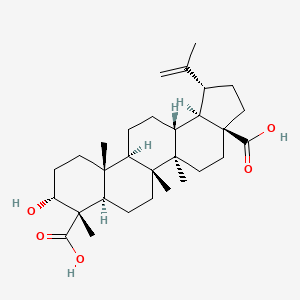
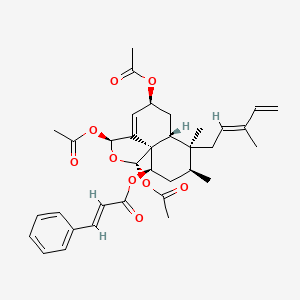
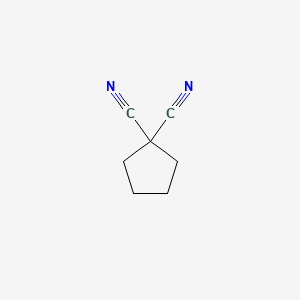
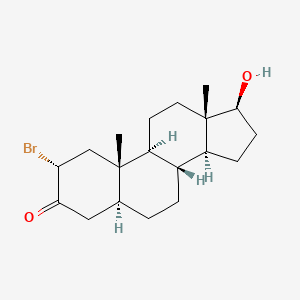
![4,9-Dimethoxy-5-oxo-5H-furo[3,2-g][1]benzopyran-6-carbaldehyde](/img/structure/B1257305.png)
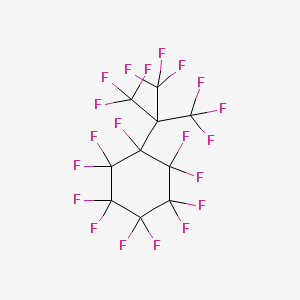
![4-(1,2,4,4a,5,6-Hexahydropyrazino[1,2-a]quinolin-3-yl)-1-(4-fluorophenyl)butan-1-one;dihydrochloride](/img/structure/B1257308.png)
